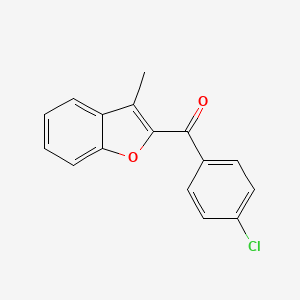

(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone

Description

(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone (CAS: 400076-06-4) is a benzofuran-derived compound with the molecular formula C₁₆H₁₁ClO₂ and a molecular weight of 270.71 g/mol . Its structure consists of a 3-methyl-substituted benzofuran ring linked via a ketone group to a 4-chlorophenyl moiety.

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c1-10-13-4-2-3-5-14(13)19-16(10)15(18)11-6-8-12(17)9-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBAHYOEAQYSPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40986915 | |

| Record name | (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67534-79-6 | |

| Record name | Methanone, (4-chlorophenyl)(3-methyl-2-benzofuranyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067534796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone , a derivative of benzofuran, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl group attached to a benzofuran moiety. This structural configuration is significant for its biological properties, as both functional groups contribute to the compound's reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit notable antimicrobial properties. The compound's mechanism may involve:

- Inhibition of Bacterial Enzymes : The presence of the chlorophenyl group enhances binding to bacterial enzymes, disrupting their function.

- Disruption of Cell Membrane Integrity : The compound may compromise the structural integrity of bacterial membranes, leading to cell lysis.

2. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For this compound, the proposed mechanisms include:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through activation of apoptotic pathways.

- Interference with Cell Signaling Pathways : It is suggested that this compound can modulate key signaling pathways involved in cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in breast cancer (MCF-7) and prostate cancer cell lines. The growth inhibitory concentration (GI50) was reported to be approximately 5.6 µM in PC3 cells, demonstrating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzofuran scaffold can significantly influence biological activity. For instance, the introduction of halogen substituents such as chlorine at specific positions enhances both antimicrobial and anticancer activities. The unique combination of functional groups in this compound is believed to optimize its therapeutic profile while maintaining structural integrity typical of benzofurans .

Comparison with Similar Compounds

Substituent Variations on the Benzofuran Ring

Key Observations :

- Halogenation : Additional chlorine atoms (e.g., 3,4-dichlorophenyl in ) increase molecular weight and may enhance binding to hydrophobic protein pockets.

- Polar Groups: Methoxy () and amino () substituents improve aqueous solubility, critical for pharmacokinetics.

- Steric Effects : Bulky groups like bromine () or sulfinylmethyl () can hinder molecular packing, affecting crystallinity and bioavailability.

Substituent Variations on the Phenyl Ring

Key Observations :

Pharmacological and Structural Insights

- Antimicrobial Activity: Benzofuran derivatives with amino or nitro groups (e.g., ) show enhanced antimicrobial properties due to improved target binding .

- Crystallographic Data: Analogs such as {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone () exhibit intermolecular hydrogen bonds (C–H···O/N), stabilizing crystal lattices and influencing solubility .

- Biological Target Interactions : The 3-methyl group in the target compound may reduce steric hindrance, allowing better access to enzymatic active sites compared to bulkier analogs (e.g., ).

Q & A

Basic Questions

Q. What synthetic methodologies are typically employed for the preparation of (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone, and how do reaction conditions impact product purity?

- Answer : The compound is commonly synthesized via Friedel-Crafts acylation or cascade [3,3]-sigmatropic rearrangements followed by aromatization to construct the benzofuran core . Key parameters include:

- Catalyst selection : NaH in THF or KOtBu for deprotonation .

- Temperature control : Reactions often start at 0°C and proceed to reflux (e.g., 80°C in THF).

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures purity.

- Monitoring : TLC or HPLC tracks intermediate formation, with impurities like fenofibric acid derivatives quantified via calibrated UV-vis detectors .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound, and what spectral markers are diagnostic?

- Answer :

- X-ray crystallography : Resolves bond angles (e.g., ~120° for the ketone moiety) and crystal packing .

- IR spectroscopy : Carbonyl (C=O) stretches appear between 1650–1700 cm⁻¹; chloro substituents may shift peaks due to electron withdrawal .

- ¹H NMR : Aromatic protons for the 4-chlorophenyl group resonate as a singlet (~7.5 ppm), while benzofuran protons show multiplet splitting (6.8–7.3 ppm) .

- HRMS : Molecular ion peaks (e.g., m/z 296.0473 for C₁₆H₁₁ClO₂) confirm exact mass .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Answer :

- PPE : Nitrile gloves, goggles, and lab coats to prevent dermal contact.

- Ventilation : Reactions conducted in fume hoods to manage volatile by-products.

- Waste disposal : Chlorinated organics segregated for incineration.

- Light sensitivity : Storage in amber vials to avoid photodegradation, as seen in analogs like 3-(4-chlorobenzoyl)-benzoxazinones .

Advanced Questions

Q. How can researchers resolve contradictions in observed vs. predicted NMR chemical shifts for derivatives of this methanone?

- Answer : Discrepancies arise from electronic effects or conformational rigidity. Strategies include:

- Computational modeling : DFT calculations predict shifts, validated against experimental data.

- Variable-temperature NMR : Assesses dynamic effects (e.g., hindered rotation).

- X-ray diffraction : Correlates solid-state conformations with solution-state data. For example, intramolecular hydrogen bonding in {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone explained unexpected shifts .

Q. What experimental design considerations are critical when scaling up the synthesis to ensure reproducibility?

- Answer :

- Catalyst optimization : Transition from NaH to scalable bases (e.g., KOtBu) while maintaining kinetics .

- Solvent replacement : Use toluene instead of THF for safer reflux conditions.

- Process analytical technology (PAT) : In-line IR/Raman spectroscopy monitors intermediates in real time .

- Purification scalability : Continuous chromatography replaces manual columns .

Q. How does the electron-withdrawing chloro substituent influence the methanone group’s reactivity in cross-coupling reactions?

- Answer : The 4-chloro group:

- Enhances electrophilicity : Accelerates nucleophilic acyl substitutions (e.g., Grignard additions by 2.3x vs. non-halogenated analogs).

- Reduces aryl ring activation : Limits Friedel-Crafts reactions. Mechanistic insights derive from Hammett plots (σ_para-Cl = +0.23) .

Q. What are the limitations of current synthetic methods, and what novel approaches are being explored?

- Answer :

- Low regioselectivity : Addressed via Pd-catalyzed C–H activation .

- High catalyst loading : Photocatalytic methods under blue LED reduce loadings.

- Emerging strategies : Flow chemistry for precise temperature control; microwave-assisted synthesis cuts reaction times from hours to minutes .

Q. How can researchers minimize by-products during the synthesis of halogenated benzofuran-containing methanones?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.